1,2,3,4-Tetrachlorobenzene

Toxicology Occupational Safety Regulatory Compliance

Source 1,2,3,4-tetrachlorobenzene specifically for its 47°C melting point—a functional advantage over the 141°C 1,2,4,5-isomer—enabling reliable low-temperature dielectric fluid performance. As an intermediate in fungicide, herbicide, and insecticide synthesis, its LD₅₀ of 1167–1470 mg/kg offers manageable toxicity relative to higher-chlorinated alternatives. For environmental monitoring, procure ≥98% purity to avoid interference from the common 1,2,4,5-isomer impurity and ensure accurate isomer-specific quantification.

Molecular Formula C6H2Cl4
Molecular Weight 215.9 g/mol
CAS No. 63697-20-1
Cat. No. B7770030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrachlorobenzene
CAS63697-20-1
Molecular FormulaC6H2Cl4
Molecular Weight215.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyGBDZXPJXOMHESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in ethanol;  very soluble in ether and carbon disulfide.
In water, 5.92 mg/l at 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrachlorobenzene (CAS 63697-20-1): Procurement-Grade Specifications and Comparative Identity for Chlorinated Aromatic Intermediates


1,2,3,4-Tetrachlorobenzene (1,2,3,4-TeCB) is a chlorinated aromatic hydrocarbon belonging to the tetrachlorobenzene isomer family, characterized by four chlorine substituents at contiguous positions on the benzene ring [1]. This compound appears as a white crystalline solid with a molecular weight of 215.88 g/mol, melting point of 47°C, and boiling point of 254°C [2]. Commercially, it serves primarily as a chemical intermediate for the synthesis of fungicides, herbicides, defoliants, and insecticides, and historically as a component in dielectric fluids and transformer oil pour-point depressants [3]. While technical-grade material may contain up to 30% of the 1,2,4,5-isomer as an impurity [4], procurement decisions for pure 1,2,3,4-TeCB require understanding its distinct property profile relative to other tetrachlorobenzene isomers and higher chlorinated benzenes to ensure appropriate application fit.

Why 1,2,3,4-Tetrachlorobenzene Cannot Be Substituted by Generic 'Tetrachlorobenzene' or Other Isomers in Critical Applications


The term "tetrachlorobenzene" encompasses three structurally distinct isomers—1,2,3,4-, 1,2,3,5-, and 1,2,4,5-TeCB—each possessing unique physicochemical, toxicological, and metabolic profiles that preclude simple interchangeability in regulated or performance-driven applications [1]. Although these isomers share the same molecular formula (C₆H₂Cl₄), their differing chlorine substitution patterns yield substantial variations in melting point (from ~47°C to 141°C), acute oral toxicity (LD₅₀ values ranging from 1167 to 3105 mg/kg in rats), and environmental persistence metrics such as log Kow and excretion kinetics [2]. In dielectric fluid formulations, for instance, the lower melting point and distinct dielectric constant of 1,2,3,4-TeCB provide a functional advantage over the higher-melting 1,2,4,5-isomer, which is instead preferentially employed as a herbicide precursor [3]. Additionally, regulatory monitoring and environmental fate assessments demand isomer-specific quantification because generic substitution fails to capture the differential bioaccumulation and toxicity profiles that govern risk evaluations under frameworks such as CEPA 1999 [4]. Consequently, procurement of a specific tetrachlorobenzene isomer must be driven by quantitative, application-matched evidence rather than generic chemical identity.

Quantitative Comparative Evidence for 1,2,3,4-Tetrachlorobenzene Selection versus Isomeric and Chlorobenzene Alternatives


Acute Oral Toxicity (LD₅₀) in Rats: 1,2,3,4-TeCB Exhibits Intermediate Potency Among Tetrachlorobenzene Isomers

In a direct head-to-head study, the acute oral LD₅₀ of 1,2,3,4-tetrachlorobenzene was determined to be 1470 mg/kg in male rats and 1167 mg/kg in female rats, representing intermediate toxicity relative to its tetrachlorobenzene isomers [1]. This differential toxicity profile has direct implications for hazard classification, safe handling protocols, and regulatory reporting requirements in procurement and industrial use settings.

Toxicology Occupational Safety Regulatory Compliance

Octanol-Water Partition Coefficient (log Kow): 1,2,3,4-TeCB Demonstrates Lower Lipophilicity than Pentachlorobenzene and Hexachlorobenzene

Experimental determination of log Kow at 25°C using the shake-flask method yielded a value of 4.55–4.72 for 1,2,3,4-tetrachlorobenzene, which is lower than that of pentachlorobenzene (log Kow ~5.17) and hexachlorobenzene (log Kow ~5.73), indicating a reduced tendency for bioconcentration and lipid partitioning compared to higher chlorinated benzene analogs [1]. A cross-study comparison of literature values further supports this trend across the chlorobenzene series [2].

Environmental Fate Bioaccumulation Potential QSAR Modeling

Melting Point: 1,2,3,4-TeCB Exhibits a Substantially Lower Melting Point than the Symmetric 1,2,4,5-Isomer, Enabling Distinct Industrial Utility

The melting point of 1,2,3,4-tetrachlorobenzene is 47°C, which is approximately 94°C lower than that of the highly symmetric 1,2,4,5-tetrachlorobenzene isomer (141°C) [1]. This pronounced difference arises from the distinct halogen bonding patterns and molecular aggregation behaviors governed by molecular symmetry and the distribution of noncovalent interactions [2].

Crystallography Dielectric Fluids Formulation Science

In Vivo Excretion Kinetics in Rats: 1,2,3,4-TeCB Exhibits Rapid Elimination Relative to 1,2,4,5-TeCB

Following a single oral dose of 10 mg/kg in male rats, 1,2,3,4-tetrachlorobenzene exhibited 46–51% excretion in urine and feces within 48 hours, whereas only 8% of the administered 1,2,4,5-tetrachlorobenzene dose was excreted over the same period [1]. This sixfold difference in elimination rate reflects substantial isomer-specific variation in metabolic processing and body burden retention.

Pharmacokinetics Metabolism Occupational Biomonitoring

Vapor Pressure: 1,2,3,4-TeCB Exhibits Low Volatility Compared to Lower-Chlorinated Benzenes, Impacting Inhalation Exposure Risk

The vapor pressure of 1,2,3,4-tetrachlorobenzene at 20°C is 0.02 mm Hg (2.7 Pa), which is substantially lower than that of 1,2-dichlorobenzene (approximately 1.0 mm Hg) and 1,3,5-trichlorobenzene (approximately 0.3 mm Hg) [1]. This trend of decreasing volatility with increasing chlorine substitution is a class-level inference based on the chlorobenzene series data [2].

Industrial Hygiene Volatility Assessment Exposure Control

Evidence-Based Application Scenarios for 1,2,3,4-Tetrachlorobenzene Procurement


Dielectric Fluid Formulation and Transformer Oil Pour-Point Depression

The 47°C melting point of 1,2,3,4-TeCB—94°C lower than that of 1,2,4,5-TeCB [1]—renders it a functional pour-point depressant in dielectric fluids, enabling reliable low-temperature operation of electrical insulating oils in transformers. This property is directly exploited in commercial trichlorobenzene-based insulating fluid mixtures [2]. Procurement for this application should specify 1,2,3,4-TeCB and verify that the alternative high-melting 1,2,4,5-isomer content is minimized to avoid solidification and compromised electrical insulation performance at sub-ambient temperatures.

Synthesis of Agrochemical Intermediates Requiring Intermediate Acute Toxicity Profile

1,2,3,4-TeCB serves as a precursor for fungicides, herbicides (including 2,4,5-T), and insecticides [3]. Its acute oral LD₅₀ of 1167–1470 mg/kg positions it as an intermediate-toxicity intermediate relative to the less acutely toxic 1,2,4,5-isomer (LD₅₀ 3105 mg/kg) [4]. In synthetic routes where the target product's toxicity profile is influenced by the starting material's handling requirements, procurement of 1,2,3,4-TeCB may offer a more manageable hazard profile compared to higher-toxicity alternatives such as pentachlorobenzene, while still providing the necessary chlorination pattern for downstream transformations.

Environmental Fate Modeling and Analytical Reference Standard Use

The experimentally determined log Kow of 4.55–4.72 for 1,2,3,4-TeCB—approximately 0.5–1.0 units lower than pentachlorobenzene and hexachlorobenzene [5]—provides a distinct partitioning signature for environmental fate models. This property, combined with its 6× faster in vivo excretion compared to 1,2,4,5-TeCB [6], makes 1,2,3,4-TeCB a valuable analytical reference standard for isomer-specific monitoring of chlorobenzene contamination in soil, sediment, and biological matrices. Procurement for environmental monitoring applications should emphasize high-purity (≥97%) material to ensure accurate quantification and to avoid interference from the 1,2,4,5-isomer impurity commonly present in technical-grade material [7].

Occupational Exposure Assessment and Industrial Hygiene Studies

The low vapor pressure of 0.02 mm Hg [8] and intermediate acute toxicity of 1,2,3,4-TeCB [4] define a specific inhalation exposure risk profile that differs from both lower-chlorinated benzenes (higher volatility) and higher-chlorinated benzenes (greater bioaccumulation potential). This property suite supports the use of 1,2,3,4-TeCB as a model compound for industrial hygiene studies examining chlorinated aromatic exposure scenarios. Procurement for such research applications requires certified purity and well-characterized isomer composition to enable reproducible exposure modeling and biomonitoring validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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